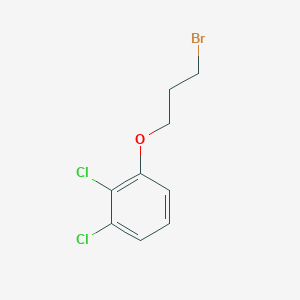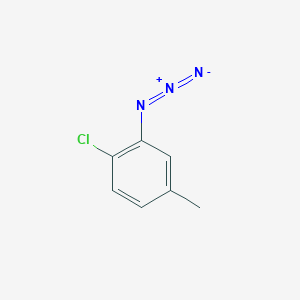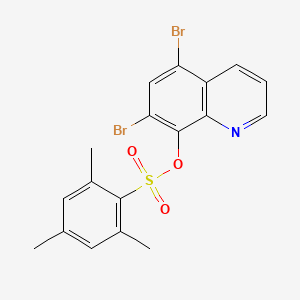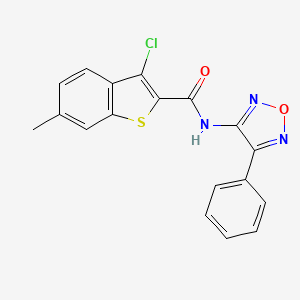![molecular formula C19H14N4O2S B12212387 (2E,5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one](/img/structure/B12212387.png)
(2E,5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one is a heterocyclic organic molecule It features a quinoline moiety, a pyridine ring, and a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one typically involves the condensation of 8-methoxyquinoline-2-carbaldehyde with 2-pyridin-2-yl-1,3-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance the reaction rate and yield. The use of catalysts and automated systems can also be employed to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The methoxy group on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a catalyst or under acidic/basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, (5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
The compound’s potential therapeutic properties are being explored in the treatment of diseases such as cancer and bacterial infections. Its mechanism of action involves the inhibition of key enzymes and pathways critical for the survival of pathogens and cancer cells.
Industry
In the industrial sector, this compound is used in the development of new materials with specific electronic and optical properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
Mechanism of Action
The mechanism of action of (5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. In anticancer applications, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(8-hydroxyquinolin-2-yl)methylidene]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one
- (5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one
- (5Z)-5-[(8-methylquinolin-2-yl)methylidene]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one lies in its methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C19H14N4O2S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(2E,5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H14N4O2S/c1-25-14-6-4-5-12-8-9-13(21-17(12)14)11-15-18(24)23-19(26-15)22-16-7-2-3-10-20-16/h2-11H,1H3,(H,20,22,23,24)/b15-11- |
InChI Key |
ZHVVWGDOMRFXNF-PTNGSMBKSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1N=C(C=C2)/C=C\3/C(=O)N/C(=N\C4=CC=CC=N4)/S3 |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C=C3C(=O)NC(=NC4=CC=CC=N4)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazine](/img/structure/B12212320.png)

![2-(4-fluorophenyl)-N-[(2E)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12212328.png)
![7-Phenylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B12212345.png)
![Morpholin-4-yl{5-[2-(trifluoromethyl)phenyl]furan-2-yl}methanethione](/img/structure/B12212351.png)
![2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12212352.png)
![(5Z)-3-(2-phenylethyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12212368.png)

![4-{[(2Z)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B12212376.png)
![(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12212378.png)

}phenylamine](/img/structure/B12212395.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12212403.png)
